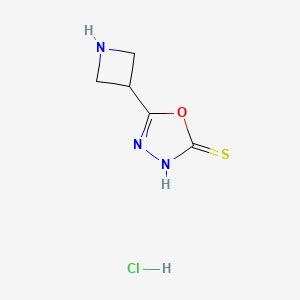

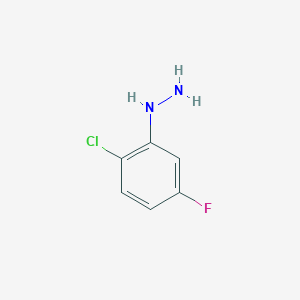

3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to 3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide, often involves reactions under specific conditions to introduce the sulfonyl group to the amino compound. A method involves treating {[(benzyloxy)carbonyl]amino}-substituted sulfones with 2-[(trimethylsilyl)oxy]furan in the presence of a catalyst like Indium(III) Chloride, leading to γ-butenolactone derivatives containing a protected amino group, highlighting the versatility and reactivity of such compounds in synthesis processes (Das et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been a subject of detailed analysis, including X-ray structural characterization. Studies such as those on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provide insights into the molecular geometry, stability, and electronic properties through methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. These studies reveal the conformation, hyperconjugative interactions, and electronic distribution within the molecule, which are crucial for understanding its reactivity and potential applications (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamides, including 3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide, participate in various chemical reactions, indicating their potential as versatile building blocks in organic synthesis. For instance, the conversion of sulfones with furan derivatives in the presence of catalysts to produce butenolactone derivatives showcases the reactive nature of these compounds and their utility in constructing complex molecules with significant yields (Das et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are influenced by their molecular structure, including solubility, melting points, and crystalline forms. These characteristics are essential for determining the compound's suitability for various applications, ranging from pharmaceuticals to materials science. The detailed analysis of these properties requires experimental measurements and theoretical calculations, as seen in studies focusing on the characterization of sulfonamide compounds (Sarojini et al., 2012).

科学的研究の応用

Synthesis and Molecular Structures

Research has focused on the synthesis and characterization of molecules containing the furan and sulfonamide moieties due to their unique chemical properties and potential applications. For instance, the synthesis of 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide and its structural analysis reveal significant molecular twists and the formation of supramolecular chains and layers, emphasizing its potential in creating complex molecular architectures (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).

Corrosion Inhibition

The use of sulfonamide derivatives as corrosion inhibitors for metals in acidic environments has been extensively studied. The investigation of 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) demonstrates its efficacy in increasing the inhibition efficiency for mild steel corrosion, highlighting its importance in industrial applications (Sappani & Karthikeyan, 2014).

Pharmaceutical Applications

Research into the pharmaceutical applications of furan and sulfonamide derivatives has led to the development of compounds with potential therapeutic benefits. For example, the design and synthesis of a darunavir analogue involving furan scaffolds suggest its application in antiretroviral therapy (Bommena et al., 2015).

Catalysis

The catalytic applications of sulfonamide derivatives in organic synthesis are also notable. Research on RhCl3-catalyzed oxidative C–H/C–H cross-coupling of aromatic sulfonamides with arenes provides new pathways for synthesizing bi(hetero)aryl sulfonamides, a structure widely utilized in drug discovery (Ran, Yang, You, & You, 2018).

Antimicrobial and Antifungal Activities

The modification of polymers with sulfonamide compounds, such as through the functionalization of polyvinyl alcohol/acrylic acid hydrogels, has been explored for medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Safety and Hazards

特性

IUPAC Name |

3-amino-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEBFZLOXJIJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)